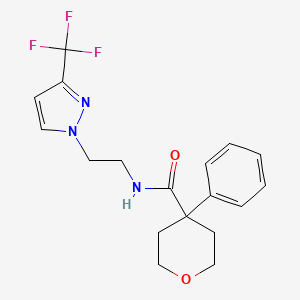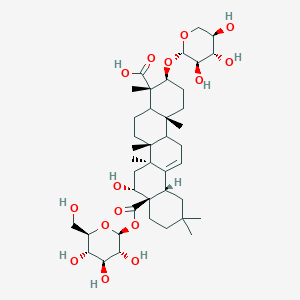![molecular formula C13H16N2O3S B2930157 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one CAS No. 1241704-76-6](/img/structure/B2930157.png)
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics, dyes, and detergents .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be involved in substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water, while the sulfonyl group could potentially increase its reactivity .
Scientific Research Applications
Synthesis and Biological Evaluation
One-Pot Synthesis and Antimicrobial Activity : A study by Akbari et al. (2022) presents a one-pot three-component synthesis of novel compounds in aqueous media, which includes derivatives structurally related to "4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one". These compounds exhibit valuable biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, underscoring the compound's relevance in developing new antimicrobial agents Akbari et al., 2022.
Protecting Groups in Organic Synthesis : The research by Petit et al. (2014) discusses the use of a structural analog, the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group, for the protection of NH groups in various compounds, highlighting its utility in organic synthesis for preparing imides, azinones, nucleosides, and other cyclic sulfonamides. This work illuminates the compound's utility in complex organic synthesis pathways, providing a foundation for developing new pharmaceuticals Petit et al., 2014.
Antioxidant and Anticancer Agents : Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines, investigating their antioxidant and cytotoxic efficacies against selected cancer cell lines. This research demonstrates the potential of sulfonylpiperazine derivatives in treating oxidative stress-related diseases and their use as potent antioxidants and anticancer agents Patel et al., 2019.
Chemical Synthesis and Characterization
Novel Synthetic Approaches : Research by Bărbuceanu et al. (2009) on the synthesis of new S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties emphasizes the compound's role in generating antibacterial agents. This study showcases the versatility of sulfonyl compounds in synthesizing novel antibacterial drugs Bărbuceanu et al., 2009.
Inhibitory Activity and Drug Design : The work by Harrak et al. (2010) on the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors presents the compound's relevance in designing anti-inflammatory drugs. This research highlights the structural utility of sulfonyl compounds in the development of novel therapeutics targeting inflammation Harrak et al., 2010.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-11-2-4-12(5-3-11)6-9-19(17,18)15-8-7-14-13(16)10-15/h2-6,9H,7-8,10H2,1H3,(H,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKIVBSPJLTJSS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)


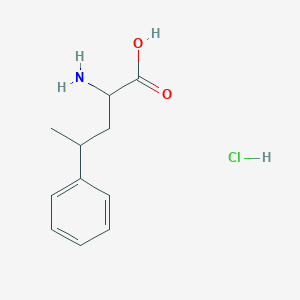
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
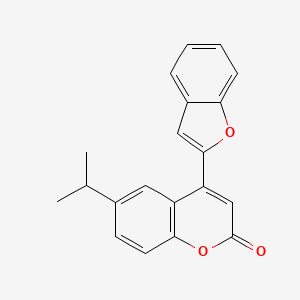
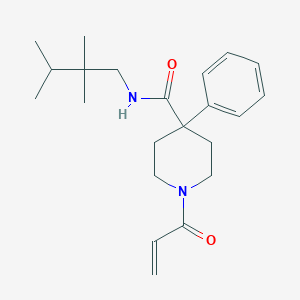

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
